Phenazine, 2,8-dinitro-, 10-oxide
Overview
Description
Phenazine, 2,8-dinitro-, 10-oxide is a heterocyclic compound with the molecular formula C12H6N4O5 It is a derivative of phenazine, characterized by the presence of two nitro groups at positions 2 and 8, and an oxide group at position 10
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including Phenazine, 2,8-dinitro-, 10-oxide, typically involves the condensation of 1,2-diaminobenzenes with appropriate carbon units. Common methods include:
Wohl–Aue Method: This involves the reaction of o-phenylenediamine with glyoxal in the presence of an oxidizing agent.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with diketones.
Oxidative Cyclization: This involves the oxidative cyclization of diphenylamines or 1,2-diaminobenzenes.
Industrial Production Methods: Industrial production of phenazine derivatives often employs large-scale oxidative cyclization processes, utilizing catalysts such as palladium or copper to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Phenazine, 2,8-dinitro-, 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro groups
Scientific Research Applications
Phenazine, 2,8-dinitro-, 10-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex phenazine derivatives.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Industry: Used in the development of dyes, pigments, and as a component in organic electronic materials
Mechanism of Action
The biological activity of Phenazine, 2,8-dinitro-, 10-oxide is primarily due to its ability to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound targets various cellular pathways, including those involved in DNA replication and repair, protein synthesis, and cell membrane integrity .
Comparison with Similar Compounds
Phenazine, 2,8-dinitro-, 10-oxide can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
IUPAC Name |
2,8-dinitro-10-oxidophenazin-10-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-14-11-5-7(15(18)19)1-3-9(11)13-10-4-2-8(16(20)21)6-12(10)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIBOMODBOFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[N+](=C3C=C(C=CC3=N2)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628056 | |
Record name | 2,8-Dinitro-10-oxo-10lambda~5~-phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60586-01-8 | |
Record name | 2,8-Dinitro-10-oxo-10lambda~5~-phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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